3-Hydroxyisonicotinic acid

Description

The exact mass of the compound 3-Hydroxyisonicotinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxyisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

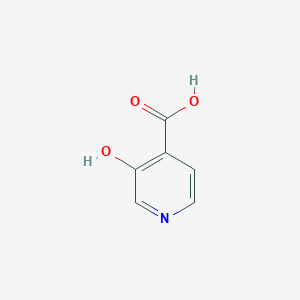

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHGATQUCUYHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332662 | |

| Record name | 3-Hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-71-9 | |

| Record name | 3-Hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisonicotinic acid, also known as 3-hydroxy-4-pyridinecarboxylic acid, is a pyridine derivative of significant interest in various scientific fields, particularly as an organic intermediate in the synthesis of more complex molecules. Its structural similarity to other biologically active nicotinic acid derivatives suggests its potential for investigation in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Hydroxyisonicotinic acid is presented in the tables below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of 3-Hydroxyisonicotinic Acid

| Property | Value | Source |

| CAS Number | 10128-71-9 | [1] |

| Molecular Formula | C6H5NO3 | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 315 °C | |

| Boiling Point | 384.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [2] |

Table 2: Solubility and Acidity of 3-Hydroxyisonicotinic Acid

| Property | Value | Source |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO.[3] Information on the solubility of the related compound nicotinic acid suggests it is also soluble in water and ethanol.[4][5] | |

| pKa | 2 ± 0.20 (Predicted) | [2] |

Synthesis and Purification

A general procedure for the purification of a related compound, nicotinic acid, involves recrystallization from hot water with the use of a decolorizing agent like activated carbon.[6] This method can likely be adapted for the purification of 3-Hydroxyisonicotinic acid.

Experimental Protocol: General Purification by Recrystallization

Materials:

-

Crude 3-Hydroxyisonicotinic acid

-

Deionized water

-

Activated carbon

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude 3-Hydroxyisonicotinic acid in a minimal amount of boiling deionized water in an Erlenmeyer flask with continuous stirring.

-

Once fully dissolved, add a small amount of activated carbon to the hot solution to decolorize it.

-

Continue to heat and stir the solution for a few minutes.

-

Perform a hot filtration using a pre-heated Büchner funnel to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified crystals in a vacuum oven.

Reactivity and Potential Applications in Drug Development

As a substituted pyridine carboxylic acid, 3-Hydroxyisonicotinic acid exhibits reactivity characteristic of both the pyridine ring and the carboxylic acid and hydroxyl functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The carboxylic acid group can undergo esterification, amidation, and reduction. The hydroxyl group can be acylated or etherified.

The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous drugs.[7] Derivatives of nicotinic acid and isonicotinic acid have shown a wide range of biological activities, including use in the treatment of tuberculosis, cancer, and hyperlipidemia.[7][8] The presence of the hydroxyl group on the pyridine ring of 3-Hydroxyisonicotinic acid offers a potential point for further chemical modification to develop new therapeutic agents. Carboxylic acid bioisosteres are often explored in drug design to improve pharmacokinetic and pharmacodynamic properties.[9][10]

While specific signaling pathways directly modulated by 3-Hydroxyisonicotinic acid are not yet elucidated, its structural similarity to nicotinic acid, a known agonist of the G protein-coupled receptor GPR109A (HCA2 receptor), suggests a potential area of investigation.[8][11] Activation of this receptor leads to the inhibition of lipolysis in adipocytes.

Experimental Protocols for Analysis

Standard analytical techniques can be employed for the characterization and quantification of 3-Hydroxyisonicotinic acid.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid and hydroxyl groups is typically required to increase volatility. A common method is silylation using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Logical Workflow for Drug Discovery

The following diagram illustrates a general workflow for the investigation of 3-Hydroxyisonicotinic acid in a drug discovery context.

Caption: A generalized workflow for the investigation of 3-Hydroxyisonicotinic acid in drug discovery.

Potential Signaling Pathway Involvement

Given the structural relationship to nicotinic acid, a potential signaling pathway for derivatives of 3-Hydroxyisonicotinic acid could involve the GPR109A receptor. The diagram below illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway for a 3-Hydroxyisonicotinic acid derivative via the GPR109A receptor.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 22282-72-0 | CAS DataBase [m.chemicalbook.com]

- 3. 3-Hydroxyisonicotinic Acid | 10128-71-9 - Coompo [coompo.com]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. researchgate.net [researchgate.net]

- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-hydroxyisonicotinic acid, a valuable building block in pharmaceutical and chemical research. This document details two primary synthetic pathways, comprehensive purification protocols, and analytical methods for quality assessment, presented in a format tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxyisonicotinic acid is presented in Table 1. This data is essential for its identification, characterization, and application in various experimental setups.

Table 1: Physicochemical Properties of 3-Hydroxyisonicotinic Acid

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| CAS Number | 10128-71-9 |

| Melting Point | 315-319 °C (decomposes)[1] |

| Solubility | Slightly soluble in water, soluble in methanol.[2] |

| pKa | Not explicitly found |

Synthesis of 3-Hydroxyisonicotinic Acid

Two robust synthetic routes for the preparation of 3-hydroxyisonicotinic acid are detailed below, starting from readily available precursors: 3-amino-4-methylpyridine and 4-methyl-3-nitropyridine.

Route 1: From 3-Amino-4-methylpyridine

This pathway involves a three-step process: diazotization of 3-amino-4-methylpyridine to form the intermediate 3-hydroxy-4-methylpyridine, which is then oxidized to yield the final product.

References

Navigating the Solubility Landscape of 3-Hydroxyisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 3-Hydroxyisonicotinic acid's solubility in organic solvents. Despite its significance as a versatile intermediate in pharmaceutical synthesis, publicly available quantitative solubility data is scarce. This document summarizes the existing qualitative information and presents quantitative data for structurally related isomers to offer a comparative context. Furthermore, a detailed experimental protocol for a robust solubility determination method is provided, empowering researchers to generate precise data for their specific applications. This guide also includes a visualization of the experimental workflow to aid in laboratory implementation.

Introduction

3-Hydroxyisonicotinic acid (3-HINA), also known as 3-hydroxy-4-pyridinecarboxylic acid, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, imparts unique chemical properties that make it a valuable building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Understanding its solubility in different organic solvents is a critical parameter for process development, formulation, and purification in drug discovery and manufacturing.

This guide aims to collate the available solubility information for 3-Hydroxyisonicotinic acid and provide a practical framework for its experimental determination.

Solubility Profile of 3-Hydroxyisonicotinic Acid

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for 3-Hydroxyisonicotinic acid in a range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of 3-Hydroxyisonicotinic Acid

| Solvent | Solubility Description |

| Methanol | Soluble |

| Water | Slightly Soluble |

| Alcohol Solvents | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| DMSO | Soluble |

Note: These descriptions are general and may vary with temperature and the specific grade of the solvent and solute.

Comparative Solubility Data of Structural Isomers

To provide a frame of reference for researchers, the following table summarizes quantitative solubility data for two structural isomers of 3-Hydroxyisonicotinic acid: 3-Hydroxypicolinic acid and 6-Hydroxynicotinic acid.

Disclaimer: The following data is for structural isomers and not for 3-Hydroxyisonicotinic acid. These values should be used with caution as a rough estimation, as minor structural changes can significantly impact solubility.

Table 2: Quantitative Solubility of 3-Hydroxyisonicotinic Acid Isomers

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 3-Hydroxypicolinic acid | DMSO | Not Specified | ≥24.2 mg/mL[1] | [1] |

| 3-Hydroxypicolinic acid | DMSO | Not Specified | 28 mg/mL[1] | [1] |

| 3-Hydroxypicolinic acid | DMSO | Not Specified | 50 mg/mL (with ultrasonic and warming)[2] | [2] |

| 3-Hydroxypicolinic acid | Ethanol | Not Specified | ≥2.36 mg/mL (with ultrasonic)[3] | [3] |

| 3-Hydroxypicolinic acid | Water | Not Specified | Soluble (0.25 g in 10 mL)[1] | [1] |

| 3-Hydroxypicolinic acid | Water | Not Specified | ≥7.73 mg/mL (with ultrasonic)[3] | [3] |

| 3-Hydroxypicolinic acid | PBS (pH 7.2) | Not Specified | 10 mg/mL[4] | [4] |

| 3-Hydroxypicolinic acid | DMF | Not Specified | 1 mg/mL[4] | [4] |

| 6-Hydroxynicotinic acid | DMSO | Not Specified | 33.33 mg/mL (with ultrasonic)[5] | [5] |

| 6-Hydroxynicotinic acid | Water | Not Specified | 2 mg/mL (with ultrasonic)[5] | [5] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following protocol details a reliable and widely used method for determining the equilibrium solubility of a crystalline compound like 3-Hydroxyisonicotinic acid in an organic solvent.

4.1. Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

4.2. Materials and Equipment

-

3-Hydroxyisonicotinic acid (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

4.3. Procedure

-

Preparation: Add an excess amount of 3-Hydroxyisonicotinic acid to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of 3-Hydroxyisonicotinic acid.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) by taking into account the dilution factor.

4.4. Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways

An extensive search of the scientific literature did not reveal any documented involvement of 3-Hydroxyisonicotinic acid in specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. While related compounds like nicotinic acid are known to interact with receptors and influence signaling cascades, such as the arachidonic acid signaling pathway, similar biological activity has not been reported for 3-Hydroxyisonicotinic acid.[6]

Conclusion

This technical guide highlights the current knowledge gap regarding the quantitative solubility of 3-Hydroxyisonicotinic acid in organic solvents. While qualitative data provides some guidance, the lack of precise numerical values necessitates experimental determination for applications requiring high accuracy. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to generate reliable solubility data. The comparative data for its isomers can serve as a preliminary, albeit cautious, reference. Further research into the physicochemical properties of 3-Hydroxyisonicotinic acid is warranted to fully support its application in pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 3-Hydroxyisonicotinic acid (also known as 3-hydroxy-4-pyridinecarboxylic acid). While specific comprehensive experimental studies on the thermal analysis of this particular compound are not widely available in published literature, this guide synthesizes known data, discusses expected thermal behavior based on related chemical structures, and provides detailed experimental protocols for researchers to conduct their own thermal stability assessments.

Introduction to 3-Hydroxyisonicotinic Acid

3-Hydroxyisonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a hydroxyl group at the 3-position. Its chemical structure makes it a valuable building block in medicinal chemistry and pharmaceutical development. Understanding its thermal stability is critical for determining appropriate storage conditions, shelf-life, and compatibility with other substances during formulation and manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxyisonicotinic acid is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₆H₅NO₃ | [various chemical suppliers] |

| Molecular Weight | 139.11 g/mol | [various chemical suppliers] |

| CAS Number | 10128-71-9 | [various chemical suppliers] |

| Melting Point | 315°C (decomposes) | TCI Chemicals |

| 317-319°C (decomposes) | MySkinRecipes, CookeChem | |

| Appearance | Yellow to Deep yellow-red Crystal/Powder | TCI Chemicals |

| Solubility | Soluble in methanol. Slightly soluble in water. | CookeChem |

Thermal Stability and Degradation Profile

Based on available data from safety data sheets and chemical suppliers, 3-Hydroxyisonicotinic acid is stable under normal storage conditions. However, at elevated temperatures, it undergoes decomposition.

Decomposition Temperature

The reported melting point of 3-Hydroxyisonicotinic acid is consistently accompanied by the notation "(dec.)", indicating that the compound decomposes upon melting. The decomposition temperature is in the range of 315-319°C .

Expected Thermal Degradation Pathway

The thermal degradation of pyridine carboxylic acids often proceeds via decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂). The stability of pyridine carboxylic acid isomers to thermal decarboxylation generally follows the trend: nicotinic acid (3-position) > isonicotinic acid (4-position) > picolinic acid (2-position). The presence of a hydroxyl group on the pyridine ring can influence this stability.

Upon heating, 3-Hydroxyisonicotinic acid is expected to decompose, releasing carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) as hazardous decomposition products. A plausible primary degradation step is the decarboxylation to form 3-hydroxypyridine.

Plausible thermal degradation pathway of 3-Hydroxyisonicotinic acid.

Experimental Protocols for Thermal Analysis

To obtain detailed quantitative data on the thermal stability of 3-Hydroxyisonicotinic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, the amount of degraded material, and the presence of volatile components.

Objective: To determine the onset of decomposition and the mass loss profile of 3-Hydroxyisonicotinic acid as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Hydroxyisonicotinic acid into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 400°C).

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Expected Results: A TGA thermogram showing a stable baseline until the onset of decomposition, followed by a significant mass loss corresponding to the degradation of the compound.

Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of 3-Hydroxyisonicotinic acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Hydroxyisonicotinic acid into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected melting and decomposition point (e.g., 350°C).

-

-

Data Collection: Continuously record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy of fusion for the melting transition.

-

Characterize any exothermic events associated with decomposition.

-

Expected Results: A DSC thermogram showing an endothermic peak corresponding to the melting of 3-Hydroxyisonicotinic acid, likely followed by or overlapping with an exothermic event indicating decomposition.

Experimental workflow for Differential Scanning Calorimetry (DSC).

Forced Degradation Studies

Forced degradation studies are essential in drug development to understand the degradation pathways and to develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[2]

Recommended Stress Conditions

A typical forced degradation study for 3-Hydroxyisonicotinic acid would include the following conditions:

| Stress Condition | Typical Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Stress | Solid state at 80°C for 48 hours |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.

References

Spectroscopic Profile of 3-Hydroxyisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-hydroxyisonicotinic acid, a crucial heterocyclic compound with applications in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3-hydroxyisonicotinic acid are summarized in the tables below. These values are based on typical chemical shifts and absorption ranges for the functional groups present in the molecule and may vary slightly based on experimental conditions.

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~10.0 - 9.5 | Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~8.2 | Singlet | 1H | H-2 (proton on C2) |

| ~7.5 | Doublet | 1H | H-6 (proton on C6) |

| ~7.3 | Doublet | 1H | H-5 (proton on C5) |

¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Carbon Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~158 | C-3 (Carbon with -OH) |

| ~145 | C-2 |

| ~140 | C-6 |

| ~125 | C-4 (Carboxylic Acid attached) |

| ~120 | C-5 |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Medium, Broad | O-H stretch (Phenolic) |

| ~3100 - 3000 | Weak | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | C-O stretch (Phenolic) |

| ~1200 | Medium | O-H bend (Carboxylic Acid) |

| ~900 - 650 | Medium-Weak | C-H out-of-plane bending (Aromatic) |

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 122 | Moderate | [M - OH]⁺ |

| 94 | High | [M - COOH]⁺ |

| 66 | Moderate | Fragmentation of pyridine ring |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 3-hydroxyisonicotinic acid.

Materials:

-

3-Hydroxyisonicotinic acid sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[1]

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-hydroxyisonicotinic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 3-hydroxyisonicotinic acid.

Materials:

-

3-Hydroxyisonicotinic acid sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer[2]

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Place a small amount of 3-hydroxyisonicotinic acid (1-2 mg) and approximately 100-200 mg of KBr in an agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.[2]

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of 3-hydroxyisonicotinic acid.

Materials:

-

3-Hydroxyisonicotinic acid sample

-

Methanol or other suitable volatile solvent

-

Mass Spectrometer with Electron Ionization (EI) source[4]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is often used. The sample can also be dissolved in a volatile solvent and introduced via a heated inlet system.[4]

-

Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Acquisition: The mass spectrum is recorded, plotting the relative intensity of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-hydroxyisonicotinic acid.

Caption: General workflow for spectroscopic analysis.

References

Tautomerism in Hydroxypyridine Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypyridine carboxylic acids represent a pivotal class of heterocyclic compounds with significant implications in medicinal chemistry and drug development. Their unique structural framework allows for the existence of tautomeric isomers, primarily the enol (hydroxypyridine) and keto (pyridone) forms. The equilibrium between these tautomers is a subtle yet critical factor that profoundly influences their physicochemical properties, such as acidity, lipophilicity, hydrogen bonding capability, and ultimately, their biological activity and pharmacokinetic profiles. Understanding and controlling this tautomeric balance is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of tautomerism in hydroxypyridine carboxylic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts of Tautomerism in Hydroxypyridine Carboxylic Acids

The tautomerism in hydroxypyridine carboxylic acids is predominantly a proton transfer phenomenon between the hydroxyl group and the ring nitrogen atom, leading to the establishment of an equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms. The position of this equilibrium is not fixed and is dictated by a confluence of factors including the substitution pattern on the pyridine ring, the polarity of the solvent, and temperature.

The presence of a carboxylic acid group introduces further complexity due to its own acidic proton and the potential for intramolecular hydrogen bonding with the adjacent hydroxyl or keto group. This intramolecular interaction can significantly influence the stability of a particular tautomer.[1][2]

The Role of Solvent Polarity

Solvent polarity is a key determinant in the tautomeric preference of hydroxypyridine derivatives.[3] Generally, polar solvents tend to favor the more polar pyridone (keto) tautomer, which possesses a larger dipole moment.[1] In contrast, non-polar solvents can shift the equilibrium towards the less polar hydroxypyridine (enol) form. This is well-documented for the parent 2-hydroxypyridine system and serves as a foundational model for understanding the behavior of its carboxylic acid derivatives.[1]

The Influence of Substituents

Substituents on the pyridine ring can exert significant electronic and steric effects on the tautomeric equilibrium. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, thereby shifting the equilibrium. The position of the substituents is also crucial, as it can facilitate or hinder intramolecular hydrogen bonding, further stabilizing one tautomer over the other.[2]

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone form to the hydroxypyridine form ([Pyridone]/[Hydroxypyridine]). The following tables summarize available quantitative data, primarily focusing on the well-studied 2-hydroxypyridine system as a proxy for understanding the solvent effects on related carboxylic acid derivatives. Data for specific hydroxypyridine carboxylic acids in solution is less abundant in the literature, with many studies focusing on solid-state characterization.

Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([2-Pyridone]/[2-Hydroxypyridine]) | Reference |

| Gas Phase | 1 | ~0.3 | [4] |

| Cyclohexane | 2.0 | 1.7 | [1] |

| Chloroform | 4.8 | 6.0 | [1] |

| Acetonitrile | 37.5 | >100 | [1] |

| Water | 80.1 | ~900 | [4] |

Table 2: Gibbs Free Energy Change (ΔG°) for 2-Hydroxypyridine Tautomerization

| Solvent | ΔG° (kcal/mol) | Favored Tautomer | Reference |

| Gas Phase | +0.7 to +1.2 | 2-Hydroxypyridine | [4] |

| Water | -4.0 | 2-Pyridone | [4] |

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily accomplished through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy for Quantitative Tautomer Analysis

Principle: 1H NMR spectroscopy allows for the quantification of tautomers in solution by integrating the signals corresponding to unique protons in each tautomeric form. The equilibrium is often slow on the NMR timescale, resulting in distinct sets of peaks for each tautomer.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the hydroxypyridine carboxylic acid derivative.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied.

-

-

Data Acquisition:

-

Acquire a 1H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the distinct signals corresponding to the keto and enol tautomers. Protons in different chemical environments (e.g., N-H vs. O-H, protons on the pyridine ring) will have different chemical shifts.

-

Carefully integrate the signals of non-exchangeable protons that are unique to each tautomer. For example, integrate a specific ring proton signal for the keto form and the corresponding signal for the enol form.

-

Calculate the mole fraction of each tautomer using the following formula:

-

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100

-

-

The tautomeric equilibrium constant (KT) is then calculated as: KT = % Keto / % Enol.

-

UV-Vis Spectroscopy for Tautomer Equilibrium Studies

Principle: The enol and keto tautomers of hydroxypyridine carboxylic acids are distinct chemical species with different electronic structures, and thus, they exhibit different UV-Vis absorption spectra. By analyzing the absorption bands, the relative concentrations of the tautomers can be determined.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the hydroxypyridine carboxylic acid derivative of known concentration in a suitable solvent (e.g., ethanol, water, cyclohexane). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank.

-

Identify the absorption maxima (λmax) corresponding to the enol and keto tautomers. These can often be assigned by comparing spectra recorded in solvents of different polarities, which will shift the equilibrium.

-

-

Data Analysis:

-

If the molar extinction coefficients (ε) of the pure tautomers at their respective λmax are known or can be determined (e.g., by using "locked" derivatives where tautomerization is blocked), the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).

-

Alternatively, if the spectra of the two tautomers overlap, deconvolution techniques can be applied to the overall spectrum to determine the contribution of each species.

-

The tautomeric ratio is then calculated from the determined concentrations of the enol and keto forms.

-

Visualizing Tautomeric Equilibria and Experimental Workflows

Tautomeric Equilibria of Hydroxypyridine Carboxylic Acids

The following diagrams illustrate the tautomeric equilibria for key hydroxypyridine carboxylic acids.

Caption: Tautomeric equilibrium of 3-hydroxypicolinic acid.

Caption: Tautomeric equilibrium of 5-hydroxynicotinic acid.

Experimental Workflow for Tautomer Ratio Determination

This diagram outlines the general workflow for the experimental determination of tautomeric ratios using NMR and UV-Vis spectroscopy.

Caption: Workflow for tautomer ratio determination.

Logical Relationship: Tautomerism and Biological Activity

The tautomeric state of a hydroxypyridine carboxylic acid can be a critical determinant of its biological activity, particularly in the context of enzyme inhibition. Different tautomers present distinct pharmacophores and hydrogen bonding patterns, leading to differential binding affinities for a target protein.

Caption: Influence of tautomerism on enzyme inhibition.

Conclusion

The tautomerism of hydroxypyridine carboxylic acids is a multifaceted phenomenon with profound implications for their application in drug discovery and development. The equilibrium between the hydroxypyridine and pyridone forms is delicately balanced by structural and environmental factors. A thorough understanding and characterization of this equilibrium, through robust experimental techniques such as NMR and UV-Vis spectroscopy, are essential for predicting and optimizing the biological activity of these compounds. The ability to favor a specific tautomer through chemical modification or formulation strategies presents a powerful tool for medicinal chemists to fine-tune the properties of drug candidates and enhance their therapeutic potential. Future research focusing on the quantitative determination of tautomeric equilibria for a wider range of hydroxypyridine carboxylic acids in solution will be invaluable for advancing the rational design of next-generation therapeutics.

References

3-Hydroxyisonicotinic Acid as a Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisonicotinic acid (3-HINA), also known as 3-hydroxypyridine-4-carboxylic acid, is an emerging metabolite of interest primarily associated with the metabolic activity of the gut microbiome. Its presence in biological matrices, particularly feces, is linked to specific microbial populations and may serve as a potential biomarker for gut health and dysbiosis-related conditions such as Inflammatory Bowel Disease (IBD). This technical guide provides a comprehensive overview of the current understanding of 3-HINA as a metabolite, including its metabolic origins, analytical methodologies for its detection, and its potential as a biomarker. This document synthesizes available data, outlines plausible metabolic pathways, and provides representative experimental protocols to guide further research and development in this area.

Introduction

3-Hydroxyisonicotinic acid is a pyridine carboxylic acid derivative that has been identified in human metabolomic studies. Unlike many well-characterized endogenous metabolites, the primary origin of 3-HINA appears to be exogenous, specifically from the metabolic transformation of dietary and xenobiotic precursors by the gut microbiota. The structural similarity of 3-HINA to nicotinic acid (Vitamin B3) and other pyridine derivatives involved in crucial biological pathways, such as NAD+ synthesis, suggests its potential to interact with host systems. However, current research primarily points towards its utility as an indicator of specific microbial metabolic functions. Understanding the formation and physiological relevance of 3-HINA is a growing area of interest for researchers in microbiology, gastroenterology, and pharmacology.

Metabolic Pathways and Origins

The formation of 3-hydroxyisonicotinic acid is not well-defined within endogenous human metabolic pathways. The available evidence strongly suggests a microbial origin.

Gut Microbiome Metabolism

The gut microbiota is the most likely source of 3-HINA. It has been detected in fecal metabolomic studies, and its abundance has been correlated with specific bacterial genera.[1] The metabolic logic suggests the hydroxylation of a pyridine ring precursor.

-

Potential Precursors:

-

Isonicotinic Acid: This compound is a plausible direct precursor. Isonicotinic acid can be introduced into the gut as a metabolite of the anti-tuberculosis drug isoniazid.[2] Gut bacteria possessing hydroxylase enzymes could then convert isonicotinic acid to 3-HINA.

-

Tryptophan: This essential amino acid is extensively metabolized by the gut microbiota into a wide array of compounds, including various indole and pyridine derivatives.[3][4][5][6] While a direct pathway to 3-HINA from tryptophan has not been explicitly detailed, the general capacity of gut microbes to synthesize and modify pyridine rings makes this a plausible upstream source.

-

The following diagram illustrates the proposed microbial production of 3-hydroxyisonicotinic acid.

Caption: Proposed metabolic origin of 3-Hydroxyisonicotinic Acid.

Analytical Methodologies

The quantification of 3-hydroxyisonicotinic acid in complex biological matrices like feces requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for this purpose.

Representative Experimental Protocol: LC-MS/MS Quantification in Fecal Samples

3.1.1. Sample Preparation and Extraction

-

Sample Collection and Storage: Collect fecal samples and immediately freeze them at -80°C until analysis.

-

Homogenization: Lyophilize a portion of the fecal sample to dryness. Weigh approximately 50 mg of the lyophilized sample into a 2 mL microcentrifuge tube.

-

Extraction: Add 1 mL of a cold extraction solvent (e.g., 80:20 methanol:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of 3-HINA, if available, or another pyridine carboxylic acid isomer not expected to be in the sample).

-

Homogenization: Homogenize the sample using a bead beater for 5 minutes at a high setting.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

-

Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. UPLC-MS/MS Parameters

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A reversed-phase C18 column suitable for polar compounds (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) is a common choice for separating isomers of pyridine carboxylic acids.[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), hold for a short period, then ramp up to a high percentage (e.g., 95% B) to elute the compound, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40 - 50°C.

-

Injection Volume: 2 - 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-HINA would need to be determined by infusing a pure standard. For a compound with a molecular weight of 139.11, the precursor ion would likely be [M+H]+ at m/z 140.1. Product ions would be determined through fragmentation experiments.

-

The following diagram represents the general workflow for the quantification of 3-HINA in fecal samples.

Caption: Experimental workflow for 3-HINA quantification.

Quantitative Data

To date, there is a notable lack of published quantitative data for 3-hydroxyisonicotinic acid in human biological samples. While metabolomics studies have identified its presence, they have not typically reported absolute or even relative concentrations in a tabulated format. The table below is structured to be populated as data becomes available from future research.

| Biological Matrix | Subject Group | Mean Concentration (Unit) | Standard Deviation | Range | Reference |

| Feces | Healthy Controls | Data Not Available | Data Not Available | Data Not Available | |

| Feces | IBD Patients | Data Not Available | Data Not Available | Data Not Available | [1] |

| Plasma | Healthy Controls | Data Not Available | Data Not Available | Data Not Available | |

| Plasma | Disease Cohort | Data Not Available | Data Not Available | Data Not Available | |

| Urine | Healthy Controls | Data Not Available | Data Not Available | Data Not Available | |

| Urine | Disease Cohort | Data Not Available | Data Not Available | Data Not Available |

Role as a Biomarker and Future Perspectives

The primary potential of 3-hydroxyisonicotinic acid lies in its use as a biomarker of gut microbial metabolism. Its detection in feces indicates the presence and activity of specific bacterial pathways capable of hydroxylating pyridine compounds.[1] This could be particularly relevant in the context of:

-

Inflammatory Bowel Disease (IBD): The identification of 3-HINA in fecal metabolomes of IBD cohorts suggests it may be part of a metabolic signature associated with the disease.[1] Further research is needed to determine if its levels correlate with disease activity, severity, or response to treatment.

-

Drug Metabolism: For patients taking isoniazid, the microbial conversion of its metabolite, isonicotinic acid, to 3-HINA could represent a previously uncharacterized metabolic pathway that may influence drug efficacy or side effects.

-

Gut-Brain Axis: The broader class of microbial-derived pyridine and indole metabolites are known to have effects on host physiology, including immune and neurological functions.[4][5][6] The role of 3-HINA in the gut-brain axis is an area ripe for future investigation.

The following diagram illustrates the potential logical relationships in the role of 3-HINA as a biomarker.

Caption: 3-HINA as a potential biomarker of gut health.

Conclusion

3-Hydroxyisonicotinic acid is a metabolite of significant interest due to its direct link to the metabolic activity of the gut microbiome. While its precise metabolic pathways and physiological effects on the host are still under investigation, its presence in feces offers a window into the functional capacity of the gut ecosystem. The development of robust, validated analytical methods for its quantification is a critical next step to enable studies that can establish its concentration in healthy and diseased populations and to fully explore its potential as a clinical biomarker. This guide provides a foundational overview to support and stimulate further research into this intriguing microbial metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. research.wur.nl [research.wur.nl]

- 4. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Profile of 3-Hydroxyisonicotinic Acid: A Molecule Awaiting Discovery in the Natural World

Despite extensive scientific inquiry into the vast realm of natural products, 3-Hydroxyisonicotinic acid, a pyridinecarboxylic acid derivative with the CAS Number 10128-71-9, remains conspicuously absent from the annals of natural discovery. As of late 2025, comprehensive searches of scientific literature and databases have yielded no conclusive evidence of its isolation from plant, microbial, or marine sources. Consequently, a detailed technical guide on its natural occurrence, discovery, and biosynthetic pathways cannot be constructed. This report summarizes the current state of knowledge, or lack thereof, and provides context by examining related, naturally occurring isomers.

While 3-Hydroxyisonicotinic acid itself has not been identified as a natural product, its structural isomers, such as 3-hydroxypicolinic acid and 6-hydroxynicotinic acid, are well-documented in nature, participating in diverse biological processes. The absence of 3-Hydroxyisonicotinic acid in the natural world, as suggested by the current body of scientific literature, makes it an intriguing subject for future research. It is possible that it exists in concentrations below current detection limits, is a transient metabolic intermediate, or is yet to be discovered in unexplored organisms.

The Isomeric Landscape: A Glimpse into What Could Be

To provide a framework for potential future discoveries, it is useful to examine the known natural history of its isomers.

3-Hydroxypicolinic Acid: This isomer is a known bacterial secondary metabolite. Its biosynthesis has been reconstituted in vitro, revealing a pathway that begins with L-lysine.[1] This multi-enzyme process underscores the complex biochemical routes nature employs to generate such pyridine derivatives.

6-Hydroxynicotinic Acid: This compound is a key intermediate in the aerobic degradation of nicotinic acid by various bacteria.[2][3] It has also been identified in the plant Cucumis melo (melon) and is reported as a metabolite in Arabidopsis thaliana and Caenorhabditis elegans.[4][5]

The Uncharted Territory of 3-Hydroxyisonicotinic Acid

The lack of information on the natural occurrence of 3-Hydroxyisonicotinic acid means there is no quantitative data to present, no established experimental protocols for its isolation from natural matrices, and no known signaling pathways to diagram. The compound is commercially available as a synthetic chemical, indicating its utility in chemical synthesis and potential research applications.[6][7]

Future Directions

The current void in our understanding of the natural role of 3-Hydroxyisonicotinic acid presents a unique opportunity for natural product chemists, biochemists, and microbial ecologists. Future research could focus on:

-

Targeted screening of diverse natural sources: Employing highly sensitive analytical techniques to screen a wide array of bacteria, fungi, and plants for the presence of 3-Hydroxyisonicotinic acid.

-

Bioinformatic and genomic analysis: Searching for putative biosynthetic gene clusters that might encode for the production of 3-Hydroxyisonicotinic acid by looking for enzymes with predicted hydroxylase activity on an isonicotinic acid scaffold.

-

Metabolomic studies: Investigating the metabolic profiles of organisms known to produce other pyridine alkaloids for the potential presence of 3-Hydroxyisonicotinic acid as a minor or transient metabolite.

Until such discoveries are made, 3-Hydroxyisonicotinic acid remains a molecule defined by its synthetic identity rather than a known role in the natural world. The scientific community awaits the first report of its discovery from a natural source, which would open a new chapter in the study of pyridine alkaloid biochemistry.

References

- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6‐Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxyisonicotinic acid, CasNo.10128-71-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 7. labsolu.ca [labsolu.ca]

3-Hydroxyisonicotinic Acid: A Versatile Scaffold for Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxyisonicotinic acid, a pyridine derivative featuring both a hydroxyl and a carboxylic acid functional group, represents a valuable and versatile building block in the field of medicinal chemistry. Its unique structural and electronic properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents targeting a range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and components of crucial signaling pathways such as Notch. The strategic placement of the hydroxyl and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, enabling the generation of libraries of amides, esters, and other derivatives with tailored pharmacological profiles. This document provides a comprehensive overview of the applications of 3-hydroxyisonicotinic acid in drug discovery, complete with detailed experimental protocols and data presented for easy reference.

Data Presentation: Bioactivity of Pyridine Carboxylic Acid Derivatives

While specific quantitative data for a wide range of 3-hydroxyisonicotinic acid derivatives are emerging, the broader class of pyridine carboxylic acid derivatives has demonstrated significant biological activity. The following tables summarize inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for structurally related compounds, illustrating the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of Pyridine-Based Compounds

| Compound Class | Target Kinase | IC50 | Reference |

| Pyridine-Based Derivative | PIM-1 | 14.3 nM | [1] |

| Pyridine-Based Derivative | PIM-1 | 19.4 nM | [1] |

| Pyridine-Based Derivative | CDK2/cyclin A2 | 0.24 µM | [1] |

| Furo[3,2-b]pyridine Derivative | CLK1 | 0.7 µM | [2] |

| Furo[3,2-b]pyridine Derivative | DYRK1A | 2.6 µM | [2] |

| Pyrazole-Thiazolidinone (Isonicotinoyl) | Aurora-A | 0.11 µM | [3] |

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone of Nicotinic Acid | Staphylococcus epidermidis | 1.95 | [1] |

| Acylhydrazone of Nicotinic Acid | Staphylococcus aureus | 3.91 | [1] |

| Acylhydrazone of Nicotinic Acid | MRSA | 7.81 | [1] |

| 3-Acetyl-1,3,4-oxadiazoline (Nicotinic Acid) | Bacillus subtilis | 7.81 | [1] |

| 3-Acetyl-1,3,4-oxadiazoline (Nicotinic Acid) | Staphylococcus aureus | 7.81 | [1] |

Table 3: Anti-Inflammatory Activity of Isonicotinic Acid Derivatives

| Compound Linker | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) | Reference |

| meta-Aminophenol | 95.9 | 1.42 ± 0.1 | [4] |

| para-Aminophenol | 67.3 | 8.6 ± 0.5 | [4] |

| para-Aminophenol with Butyryl Group | 85.4 | 3.7 ± 1.7 | [4] |

| Ibuprofen (Standard) | 73.2 | 11.2 ± 1.9 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of derivatives from 3-hydroxyisonicotinic acid and for key biological assays are provided below.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of 3-Hydroxyisonicotinic Acid Amides via Acyl Chloride

This protocol describes a two-step process for the synthesis of amides from 3-hydroxyisonicotinic acid. The first step involves the formation of the acyl chloride, which is then reacted with a primary or secondary amine.

Step 1: Synthesis of 3-Hydroxyisonicotinoyl Chloride Hydrochloride

-

Materials: 3-Hydroxyisonicotinic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount), Anhydrous diethyl ether.

-

Procedure:

-

To a stirred suspension of 3-hydroxyisonicotinic acid (1.0 eq) in a suitable flask, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the 3-hydroxyisonicotinoyl chloride hydrochloride salt.

-

Filter the solid product, wash with anhydrous diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

-

Step 2: Amide Coupling

-

Materials: 3-Hydroxyisonicotinoyl chloride hydrochloride, primary or secondary amine, triethylamine (TEA) or other suitable base, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the desired primary or secondary amine (1.0-1.2 eq) in anhydrous DCM or THF in a flask under an inert atmosphere.

-

Add triethylamine (2.0-2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-hydroxyisonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous DCM or THF to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

-

Protocol 2: General Procedure for the Esterification of 3-Hydroxyisonicotinic Acid

This protocol details the Fischer esterification method for the synthesis of esters from 3-hydroxyisonicotinic acid.

-

Materials: 3-Hydroxyisonicotinic acid, desired alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst, saturated sodium bicarbonate solution.

-

Procedure using Sulfuric Acid:

-

In a round-bottom flask, suspend 3-hydroxyisonicotinic acid (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

-

-

Procedure using Thionyl Chloride:

-

To a stirred solution of 3-hydroxyisonicotinic acid (1.0 eq) in the desired alcohol (e.g., 10-20 mL per gram of acid) at 0 °C, add thionyl chloride (2.0 eq) dropwise.[4]

-

Allow the mixture to warm to room temperature and then heat to 50 °C for 12 hours.[4]

-

Cool the reaction to room temperature, dilute with water, and evaporate the alcohol.[4]

-

Adjust the pH to ~6 with a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the ester.[4]

-

Bioassay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the IC50 value of a 3-hydroxyisonicotinic acid derivative against a target kinase.

-

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.

-

Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), and a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

In a 384-well white plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

-

Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the assay buffer.

-

Initiate the reaction by adding the kinase reaction mixture to each well.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit according to the manufacturer's instructions. This typically involves a luciferase/luciferin reaction that generates a luminescent signal proportional to the ATP concentration.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 4: GPCR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.

-

Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the target GPCR.

-

Materials: Cell membranes expressing the target GPCR, a suitable radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), unlabeled test compound, binding buffer, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the binding buffer, the test compound dilutions, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the data as percent displacement versus the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: 3-Hydroxyisonicotinic Acid in Novel Therapeutic Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisonicotinic acid, a pyridinecarboxylic acid derivative, presents a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, including the pyridine ring and the hydroxyl and carboxylic acid functional groups, allow for diverse chemical modifications to generate compounds with a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis and evaluation of therapeutic agents derived from 3-hydroxyisonicotinic acid, with a focus on its application in the development of new antitubercular agents.

Application: Antitubercular Agent Synthesis

Derivatives of isonicotinic acid have long been recognized for their potent antimycobacterial properties, with isoniazid being a cornerstone of tuberculosis treatment. Research has extended to modifications of the isonicotinic acid scaffold, including the introduction of a hydroxyl group at the 3-position, to develop new agents with improved efficacy, particularly against drug-resistant strains of Mycobacterium tuberculosis.

One promising avenue of investigation involves the synthesis of pyrazole-containing derivatives. These compounds have demonstrated significant in vitro activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. The mechanism of action for some of these derivatives appears to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

Quantitative Data Summary

The following table summarizes the in vitro antimycobacterial activity of synthesized 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles against various mycobacterial strains.[1]

| Compound ID | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. INH-Resistant Strain 1 | MIC (µg/mL) vs. INH-Resistant Strain 2 |

| 2a | H | 0.39 | 0.78 | 1.56 |

| 2d | 4-Methylphenyl | 0.78 | 1.56 | 3.12 |

| 2f | 2-Furyl | 1.56 | 3.12 | 6.25 |

| Isoniazid | - | 0.2 | >12.5 | >12.5 |

Experimental Protocols

Synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles (Compounds 2a-i)[1]

This protocol describes the cyclocondensation reaction between 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones (1a-i) and isoniazid.

Materials:

-

4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones (1a-i)

-

Isoniazid (INH)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of the appropriate 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-one (1a-i) (10 mmol) in ethanol (20 mL) in a round-bottom flask, add isoniazid (1.37 g, 10 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazole.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

In Vitro Antimycobacterial Activity Assay[1]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis.

Materials:

-

Synthesized compounds

-

Isoniazid (as a control)

-

Mycobacterium tuberculosis H37Rv strain

-

Isoniazid-resistant clinical isolates of M. tuberculosis

-

Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Sterile deionized water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-